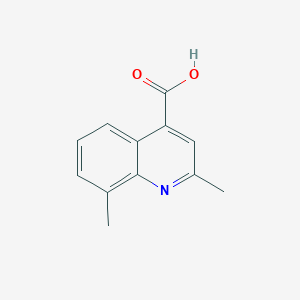

2,8-Dimethylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWHKRVQNJNMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362886 | |

| Record name | 2,8-dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609822-00-6 | |

| Record name | 2,8-dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,8-Dimethylquinoline-4-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,8-Dimethylquinoline-4-carboxylic Acid

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Within this class, quinoline-4-carboxylic acids are of particular interest to the drug development community, serving as key pharmacophores in a wide array of medicinal agents, including those with anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] This guide provides a detailed technical overview of this compound, a specific analogue whose substitution pattern offers unique steric and electronic properties. We will explore its fundamental chemical characteristics, synthesis, spectroscopic signature, reactivity, and its potential applications, offering field-proven insights for researchers and scientists in medicinal chemistry and materials science.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Identifiers

The unambiguous identification of this compound is established through its standardized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 609822-00-6 | [6] |

| Molecular Formula | C₁₂H₁₁NO₂ | [7] |

| Molecular Weight | 201.22 g/mol | [7] |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | [6][7] |

| InChIKey | CAWHKRVQNJNMNW-UHFFFAOYSA-N | [6] |

Physicochemical Data

The physicochemical properties dictate the compound's solubility, stability, and absorption characteristics, which are critical for designing experimental conditions and formulating delivery systems.

| Property | Value | Notes | Source |

| Appearance | Light yellow to brown solid | - | [8] |

| Boiling Point | 357.2 ± 37.0 °C | Predicted | [8] |

| Density | 1.243 ± 0.06 g/cm³ | Predicted | [8] |

| pKa | 1.27 ± 0.10 | Predicted; refers to the carboxylic acid proton | [6][8] |

| XLogP3-AA | 2.5 | A measure of lipophilicity | [7] |

| Storage | Store sealed in a dry environment at room temperature | Standard for carboxylic acids to prevent hydration | [9] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. For the specific 2,8-disubstituted pattern of our target compound, the Doebner reaction provides a highly effective and regioselective pathway.

The Doebner Reaction: A Strategic Choice

The Doebner reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[10] This method is particularly advantageous for synthesizing this compound because the substitution pattern of the final product is directly controlled by the choice of the starting aniline. In this case, using 2-methylaniline (o-toluidine) ensures the placement of a methyl group at the 8-position of the quinoline ring.

The overall transformation is depicted below:

Caption: General workflow of the Doebner reaction for synthesis.

Detailed Experimental Protocol (Doebner Synthesis)

This protocol is a representative, self-validating procedure for the synthesis of the title compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (o-toluidine, 10 mmol), pyruvic acid (11 mmol), and absolute ethanol (50 mL).

-

Causality: Ethanol serves as a solvent that is suitable for the temperature range and solubility of the reactants. A slight excess of pyruvic acid ensures the complete consumption of the limiting aniline reactant.

-

-

Addition of Aldehyde: While stirring, slowly add acetaldehyde (11 mmol) to the mixture.

-

Causality: The slow addition helps to control the initial exothermic reaction between the amine and the aldehyde.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures the reaction proceeds to completion without loss of solvent.

-

-

Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume by rotary evaporation until a solid forms.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The primary purification is achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Trustworthiness: The melting point of the recrystallized product should be sharp and consistent with reported values. Purity should be further confirmed by NMR and Mass Spectrometry.

-

Part 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Interpreting the Spectra

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Expect a broad singlet for the carboxylic acid proton significantly downfield (>12 ppm) due to strong hydrogen bonding and deshielding.[11] The aromatic protons on the quinoline core will appear between 7.0 and 8.5 ppm. Two sharp singlets corresponding to the two methyl groups (C2-CH₃ and C8-CH₃) will be present in the upfield region, typically around 2.5-2.8 ppm.

-

¹³C NMR Spectroscopy: The carboxyl carbon (C=O) will be observed in the 165-185 δ range.[11] The aromatic and heterocyclic carbons will resonate between 120-150 δ. The two methyl carbons will appear upfield, typically below 25 δ.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features of the carboxylic acid group. A very broad O-H stretching band will be visible from 2500-3300 cm⁻¹.[11][12] A sharp, strong C=O stretching absorption will appear around 1710 cm⁻¹, characteristic of a conjugated carboxylic acid dimer.[11]

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 201 should be readily observable. The most characteristic fragmentation pathway involves the loss of the carboxyl group as either a ·COOH radical (loss of 45 amu) to give a fragment at m/z = 156, or the loss of CO₂ (loss of 44 amu) to give a fragment at m/z = 157.[13][14]

Summary of Expected Spectral Data

| Technique | Feature | Expected Range / Value |

| ¹H NMR | -COOH | > 12 ppm (broad singlet) |

| Aromatic-H | 7.0 - 8.5 ppm (multiplets) | |

| C2-CH₃, C8-CH₃ | ~2.5 - 2.8 ppm (singlets) | |

| ¹³C NMR | C=O | 165 - 185 ppm |

| Aromatic-C | 120 - 150 ppm | |

| CH₃ | < 25 ppm | |

| IR | O-H stretch | 2500 - 3300 cm⁻¹ (very broad) |

| C=O stretch | ~1710 cm⁻¹ (strong, sharp) | |

| Mass Spec (EI) | [M]⁺ | 201 m/z |

| [M - COOH]⁺ | 156 m/z | |

| [M - CO₂]⁺ | 157 m/z |

Mass Spectrometry Fragmentation Pathway

Caption: A typical workflow for creating amide and ester derivatives for SAR studies.

Part 5: Applications in Research and Drug Development

While specific biological data for this compound is limited in readily available literature, the broader class of quinoline-4-carboxylic acid derivatives is extensively studied for its therapeutic potential.

-

Anticancer Activity: Many quinoline carboxylic acids exhibit antitumor activity. [4]They can function as inhibitors of crucial enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs). [15][16]The methyl groups at the C2 and C8 positions can influence binding affinity and selectivity by interacting with hydrophobic pockets in enzyme active sites.

-

Anti-inflammatory and Antimicrobial Agents: The quinoline core is a well-established scaffold in antibacterial and anti-inflammatory drug discovery. [3][17]Derivatives have shown promise by targeting various pathways in pathogens and inflammatory processes.

-

Building Block for Complex Molecules: Due to its functional handles and rigid scaffold, this compound is an excellent starting point or intermediate for the synthesis of more complex molecules, including ligands for coordination chemistry and advanced therapeutic agents. [18]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical profile. Its synthesis via the Doebner reaction is straightforward and efficient. Its structure, confirmed by a suite of spectroscopic techniques, features a reactive carboxylic acid group that is ideal for derivatization in medicinal chemistry programs. As a member of the pharmacologically significant quinoline-4-carboxylic acid family, it represents a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile molecule into their discovery and development workflows.

References

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 11, 2026, from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

-

Sørensen, U. G., et al. (2008). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]

-

Application of pfitzinger reaction in. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). National Institutes of Health. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 11, 2026, from [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2002). ResearchGate. [Link]

-

¹H NMR of 2-methylquinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Fig. S2 The ¹H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

2,8-Dimethylquinoline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2014). PubMed. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Journal of Al-Nahrain University. [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

-

IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved January 11, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (2014). ResearchGate. [Link]

-

7-Methyl-2-phenylquinoline-4-carboxylic acid. (2016). mzCloud. [Link]

-

2,8-Dimethylquinoline. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

-

Quinoline-4-carboxylic acid. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | C12H11NO2 | CID 1419047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,8-DIMETHYL-4-QUINOLINECARBOXYLIC ACID CAS#: 609822-00-6 [m.chemicalbook.com]

- 9. hurawalhi.com [hurawalhi.com]

- 10. iipseries.org [iipseries.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. chempap.org [chempap.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,8-Dimethylquinoline-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dimethylquinoline-4-carboxylic acid, a substituted quinoline derivative, stands as a molecule of significant interest within the landscape of medicinal chemistry. With a molecular weight of 201.22 g/mol , this heterocyclic compound serves as a versatile scaffold for the development of novel therapeutic agents. Its structural framework is amenable to a variety of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, detailed synthetic methodologies, robust characterization techniques, and its burgeoning applications in the field of drug discovery and development.

Core Molecular Attributes

This compound is a crystalline solid with the molecular formula C₁₂H₁₁NO₂.[1] Its structure features a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with two methyl groups at positions 2 and 8, and a carboxylic acid group at position 4.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem CID 1419047[1] |

| Molecular Weight | 201.22 g/mol | PubChem CID 1419047[1] |

| CAS Number | 609822-00-6 | PubChem CID 1419047[1] |

| Appearance | Crystalline Solid | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO | General knowledge |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Pfitzinger reaction, a classic and reliable method for the preparation of quinoline-4-carboxylic acids.[2][3] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the title compound, 8-methylisatin is reacted with acetone.

An alternative synthetic route is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] While versatile, the Pfitzinger reaction is often preferred for this specific substitution pattern.

Pfitzinger Synthesis Workflow

The Pfitzinger reaction proceeds through a base-catalyzed ring opening of the isatin, followed by condensation with the carbonyl compound to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.

Detailed Experimental Protocol (Pfitzinger Reaction)

This protocol is a representative procedure adapted from established methods for the synthesis of quinoline-4-carboxylic acids.[3][6]

Materials:

-

8-Methylisatin

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Distilled Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in 95% ethanol to create a concentrated basic solution.

-

To the stirred solution, add 8-methylisatin. The color of the mixture will typically change, indicating the formation of the potassium salt of the opened isatin ring.

-

Slowly add a molar excess of acetone to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted acetone.

-

Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid or acetic acid to a pH of approximately 4-5.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups and the carboxylic acid proton. The ¹³C NMR spectrum will display characteristic peaks for the carbon atoms of the quinoline core, the methyl groups, and the carboxylic acid carbonyl group.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 201. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of a carboxyl radical (•COOH, 45 Da) and carbon dioxide (CO₂, 44 Da).[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring.

-

Melting Point Determination: The melting point is a useful indicator of the purity of the synthesized compound.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[9][10] this compound serves as a valuable starting point for the development of new therapeutics due to the synthetic accessibility of its core and the potential for diverse functionalization.

Enzyme Inhibition

Derivatives of quinoline-4-carboxylic acid have shown significant promise as inhibitors of various enzymes implicated in disease pathogenesis.

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents. Several studies have demonstrated that quinoline-4-carboxylic acid derivatives can act as potent DHODH inhibitors.[11][12] The carboxylic acid moiety is crucial for activity, often forming key interactions with the enzyme's active site. The methyl groups at the 2 and 8 positions can be modified to explore structure-activity relationships (SAR) and optimize potency and selectivity.

| Compound Class | Target | IC₅₀ Values | Reference |

| Quinoline-4-carboxylic acid analogs | Human DHODH | 9.71 nM - 26.2 nM | [11] |

| Quinoline-4-carboxylic acid analogs | HCT-116 cells | 1.48 µM - 10.9 µM | [12] |

HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. Recent research has explored 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors, with some compounds showing selectivity for specific HDAC isoforms.[13] The this compound scaffold can be similarly explored for the development of new HDAC inhibitors.

Structure-Activity Relationship (SAR) Studies

The this compound core provides multiple points for chemical modification to conduct SAR studies. The carboxylic acid at the 4-position can be converted to esters or amides to modulate activity and pharmacokinetic properties. The methyl groups at the 2 and 8 positions can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site. Such modifications are crucial for optimizing lead compounds into clinical candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and versatile molecular scaffold with significant potential in drug discovery. Its straightforward synthesis via the Pfitzinger reaction, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for the development of novel enzyme inhibitors and other therapeutic agents. The demonstrated activity of related quinoline-4-carboxylic acid derivatives against targets such as DHODH and HDACs underscores the promise of this compound class in addressing unmet medical needs. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 2018.

- Doebner Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press.

- Pfitzinger Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press.

- Pfitzinger reaction. In: Wikipedia.

- Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot

- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. Benchchem.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018.

- Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.

- Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2012.

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2021.

- Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research, 2019.

- QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 2017.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Deriv

- 2,8-Dimethylquinoline. NIST WebBook.

- Doebner quinoline synthesis.

- 2,8-Dimethylquinoline. PubChem.

- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl

- 1H NMR of 2-methylquinoline-4-carboxylic acid.

- This compound. PubChem.

- 2,8-Dimethylquinoline. NIST WebBook.

- Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 2022.

- Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047).

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022.

- Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer activities. International Journal of Chemical and Physical Sciences, 2015.

Sources

- 1. This compound | C12H11NO2 | CID 1419047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. jocpr.com [jocpr.com]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. chempap.org [chempap.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-depth Technical Guide to 2,8-Dimethylquinoline-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this class, quinoline-4-carboxylic acids are of particular importance due to their diverse therapeutic applications, including roles as antimalarial, antibacterial, antiviral, and antitumor agents. The presence of the carboxylic acid at the 4-position is crucial, as it often acts as a key pharmacophore, enabling strong interactions with biological targets through hydrogen bonding and the formation of salt bridges.[2]

This technical guide focuses on a specific derivative, 2,8-dimethylquinoline-4-carboxylic acid , providing an in-depth analysis of its synthesis, physicochemical and spectroscopic properties, and its emerging role in drug development. For researchers and scientists in the pharmaceutical and biotechnology sectors, this document aims to serve as a comprehensive resource, elucidating the scientific principles and practical methodologies associated with this versatile molecule.

Synthesis of this compound: A Tale of Two Reactions

The synthesis of quinoline-4-carboxylic acids is predominantly achieved through two classic name reactions: the Pfitzinger reaction and the Doebner reaction. Both methods offer robust pathways to the quinoline core, with modern adaptations improving yields and expanding substrate scope.

The Pfitzinger Reaction: A Reliable Route from Isatin

The Pfitzinger reaction provides a direct and reliable method for the synthesis of quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[3] The reaction proceeds via the base-catalyzed opening of the isatin ring to form an isatinate intermediate, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[3]

Experimental Protocol: Representative Pfitzinger Synthesis of a 2-Methylquinoline-4-carboxylic Acid Analog

The following protocol, adapted from established procedures for similar analogs, details a representative synthesis of a 2-methylquinoline-4-carboxylic acid. This procedure can be modified for the synthesis of this compound by using the appropriately substituted isatin (e.g., 7-methylisatin).

Materials:

-

Isatin (or 7-methylisatin)

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Acetic Acid (glacial)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a threefold molar excess of potassium hydroxide in a minimal amount of 95% ethanol.

-

Isatin Ring Opening: To the stirred basic solution, add one molar equivalent of isatin (or 7-methylisatin). The mixture is stirred at room temperature for approximately 30-60 minutes, during which the color typically changes, indicating the formation of the potassium isatinate.

-

Addition of the Carbonyl Compound: Gradually add a slight excess (1.5 molar equivalents) of acetone to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the solution with glacial acetic acid to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Workflow for the Pfitzinger Synthesis.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[4] This one-pot synthesis is highly versatile, and modern modifications have overcome some of the limitations of the classical procedure, such as low yields with electron-deficient anilines.[4] The mechanism is thought to involve the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and oxidation to the quinoline product.[5]

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 609822-00-6 | [6] |

| Molecular Formula | C₁₂H₁₁NO₂ | [3][6] |

| Molecular Weight | 201.22 g/mol | [3] |

| Predicted pKa | 1.27 ± 0.10 | [6] |

| Predicted XLogP3-AA | 2.5 | [3] |

| Melting Point | Not available (A related compound, 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid, has a melting point of 231-232 °C) | [4] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum of a similar compound, 2-methylquinoline-4-carboxylic acid, shows characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton which is D₂O exchangeable.[7] For this compound, one would expect to see two distinct singlets for the two methyl groups, along with the signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the two methyl carbons, the carbons of the quinoline ring system, and a characteristic downfield signal for the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and several bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxyl group (-COOH) and the subsequent loss of HCN from the quinoline ring.[8]

Applications in Drug Development: Targeting Key Enzymes

The quinoline-4-carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors, with significant implications for the treatment of cancer and inflammatory diseases.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression, particularly in rapidly proliferating cells such as cancer cells.[2] Quinoline-4-carboxylic acid derivatives have been extensively investigated as DHODH inhibitors. The carboxylic acid moiety is essential for activity, forming a salt bridge with a conserved arginine residue (Arg136) and a hydrogen bond with a glutamine residue (Gln47) in the enzyme's active site.[2] The quinoline ring and its substituents engage in hydrophobic interactions within the binding pocket.

Caption: Mechanism of DHODH Inhibition.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] Aberrant HDAC activity is a hallmark of many cancers, making them an attractive target for anticancer drug development. The general structure of an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a zinc-binding group that chelates the zinc ion in the active site, and a linker connecting these two moieties.[6] 2-Phenylquinoline-4-carboxylic acid derivatives have been successfully designed as HDAC inhibitors, where the quinoline moiety serves as the cap group, engaging in hydrophobic interactions at the rim of the active site.[6]

Conclusion

This compound represents a molecule of significant interest to the drug discovery community. Its synthesis is accessible through well-established and adaptable chemical reactions like the Pfitzinger and Doebner syntheses. As a member of the quinoline-4-carboxylic acid class, it holds considerable potential as a scaffold for the development of novel inhibitors of key therapeutic targets such as DHODH and HDACs. Further investigation into the specific biological activities and optimization of the structure of this compound could lead to the development of next-generation therapeutics for a range of diseases.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

Wikipedia. Pfitzinger reaction. [Link]

-

National Institutes of Health. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

-

Moroccan Journal of Heterocyclic Chemistry. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

-

MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

The Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

-

Wikipedia. Doebner reaction. [Link]

-

Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

PubChem. 2,4-Dimethylquinoline. [Link]

-

PubChemLite. 2,8-dimethylquinoline (C11H11N). [Link]

-

ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

-

PubMed. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]

-

ResearchGate. 1H NMR of 2-methylquinoline-4-carboxylic acid. [Link]

-

ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H11NO2 | CID 1419047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 337496-05-6 Cas No. | 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. chempap.org [chempap.org]

- 8. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,8-Dimethylquinoline-4-carboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This guide provides a comprehensive overview of this compound, including its nomenclature, synthesis, physicochemical properties, and potential applications, with a focus on providing practical insights for researchers in the field.

Nomenclature and Synonyms

A clear understanding of a compound's nomenclature is crucial for accurate scientific communication and literature searches. This compound is known by several names and identifiers, which are summarized in the table below.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 609822-00-6 | [1][2] |

| PubChem CID | 1419047 | [1] |

| Molecular Formula | C12H11NO2 | [1][2] |

| Synonyms | 2,8-Dimethyl-4-quinolinecarboxylic acid | [2] |

| 2,8-dimethylcinchoninic acid | [3] | |

| F1962-0264 | [2] | |

| SCHEMBL16832654 | [2] | |

| DTXSID90362886 | [1][2] | |

| ALBB-011556 | [2] | |

| ZINC1304613 | [2] | |

| 6618AE | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | Light yellow to brown solid | [4] |

| Boiling Point (Predicted) | 357.2 ± 37.0 °C | [4] |

| Density (Predicted) | 1.243 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.27 ± 0.10 | [3][4] |

| Storage Temperature | Room temperature | [4] |

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. Two classical and versatile methods for their preparation are the Pfitzinger reaction and the Doebner-von Miller reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2]

Causality behind Experimental Choices: This reaction is particularly useful when the desired substitution pattern at the 2- and 3-positions of the quinoline ring can be derived from a readily available ketone or aldehyde. The use of a strong base, such as potassium hydroxide, is essential to facilitate the initial ring-opening of isatin to form the corresponding keto-acid, which then undergoes condensation with the carbonyl compound.[1][2]

Experimental Protocol (General):

-

Ring Opening of Isatin: A solution of isatin in an appropriate solvent (e.g., ethanol) is treated with a strong base (e.g., 33% aqueous potassium hydroxide) and stirred at room temperature to facilitate the hydrolysis of the amide bond and formation of the potassium salt of 2-aminophenylglyoxylic acid.

-

Condensation: The carbonyl compound (in the case of this compound, this would be acetone, which provides the 2-methyl group) is added to the reaction mixture.

-

Cyclization and Dehydration: The reaction mixture is heated to reflux. The aniline derivative condenses with the ketone to form an enamine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.

-

Workup: After cooling, the reaction mixture is diluted with water and acidified (e.g., with acetic acid) to precipitate the product. The solid is then collected by filtration, washed, and purified (e.g., by recrystallization).

Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties. T[5]he mechanism for this activity can be linked to the inhibition of inflammatory pathways and enzymes. The structural similarity of some quinoline-4-carboxylic acids to kynurenic acid, an endogenous modulator of inflammatory responses, suggests a potential avenue for their therapeutic action.

[6]### Expected Spectroscopic Characteristics

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (around 7-8.5 ppm) corresponding to the protons on the quinoline ring. Two singlets would be expected for the two methyl groups, likely at different chemical shifts due to their different electronic environments (one at the 2-position and one at the 8-position). A broad singlet for the carboxylic acid proton would likely appear far downfield (>10 ppm).

-

¹³C NMR: The spectrum would show signals for the twelve carbons. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing around 165-180 ppm. A[7]romatic carbons would resonate in the 120-150 ppm range, and the two methyl carbons would appear upfield.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be expected in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid would be observed around 1700-1725 cm⁻¹. C=C and C=N stretching vibrations from the aromatic quinoline ring would appear in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of H₂O and COOH.

Conclusion

This compound is a molecule with a rich chemical background and significant potential for further investigation, particularly in the realm of drug discovery. Its synthesis can be achieved through well-established named reactions, and its quinoline-4-carboxylic acid core is a known pharmacophore associated with a wide range of biological activities. This guide provides a foundational understanding of this compound, intended to empower researchers to explore its properties and applications with a solid basis of scientific knowledge.

References

-

PubChem. This compound. [Link]

- This cit

-

Wikipedia. Doebner–Miller reaction. [Link]

- This cit

- This cit

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

- This cit

- This cit

- This cit

-

PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. [Link]

-

PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

- This cit

- This cit

-

ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

- This cit

- This cit

- This cit

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,8-DIMETHYL-4-QUINOLINECARBOXYLIC ACID CAS#: 609822-00-6 [m.chemicalbook.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectral Analysis of 2,8-Dimethylquinoline-4-carboxylic Acid

Introduction: The Significance of 2,8-Dimethylquinoline-4-carboxylic Acid and Its Spectroscopic Characterization

This compound, a derivative of the versatile quinoline-4-carboxylic acid scaffold, represents a molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] The quinoline core is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimalarial, antibacterial, and antitumor activities.[1][2] The specific substitution pattern of two methyl groups at the 2 and 8 positions, along with the carboxylic acid at the 4-position, offers a unique chemical entity for the exploration of novel therapeutic agents.

The precise structural elucidation and confirmation of purity of this compound are paramount for its application in any research or development endeavor. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide offers a comprehensive overview of the expected spectral data for this compound across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

It is important to note that while extensive experimental spectral data for the broader class of quinoline-4-carboxylic acids is available, specific experimental spectra for this compound (CAS No. 609822-00-6) are not widely published.[1][3][4][5][6] Therefore, this guide will present a combination of established principles of spectroscopy and predicted data based on the analysis of closely related analogs to provide a robust framework for the characterization of this molecule.

Molecular Structure and Synthesis Overview

The foundational step in understanding the spectral data of this compound is to visualize its molecular structure.

Figure 1: Molecular Structure of this compound.

A common and effective method for the synthesis of quinoline-4-carboxylic acid derivatives is the Pfitzinger reaction.[7] This reaction typically involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound in the presence of a base.[7] For the synthesis of this compound, 8-methylisatin would be reacted with acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for the NMR analysis of a quinoline carboxylic acid derivative is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the potential to observe the exchangeable carboxylic acid proton.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | s | - |

| H-5 | ~8.0 | d | ~8.0 |

| H-6 | ~7.6 | t | ~7.5 |

| H-7 | ~7.8 | d | ~7.0 |

| 2-CH₃ | ~2.7 | s | - |

| 8-CH₃ | ~2.6 | s | - |

| 4-COOH | >12.0 | br s | - |

s = singlet, d = doublet, t = triplet, br s = broad singlet

Interpretation of ¹H NMR Data:

-

The downfield chemical shifts of the aromatic protons (H-3, H-5, H-6, H-7) are characteristic of their location on an electron-deficient quinoline ring system.

-

The singlet for H-3 is due to the absence of adjacent protons.

-

The doublet, triplet, and doublet pattern for H-5, H-6, and H-7, respectively, is a classic signature of a 1,2,3-trisubstituted benzene ring fragment.

-

The two singlets for the methyl groups at positions 2 and 8 confirm their presence and attachment to quaternary carbons.

-

A very broad singlet at a significantly downfield chemical shift (>12 ppm) would be indicative of the carboxylic acid proton, which is often exchangeable with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~120 |

| C-4 | ~145 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~135 |

| C-8a | ~148 |

| 2-CH₃ | ~25 |

| 8-CH₃ | ~18 |

| 4-COOH | ~168 |

Interpretation of ¹³C NMR Data:

-

The chemical shifts of the aromatic and heteroaromatic carbons (C-2 to C-8a) are in the expected region for a quinoline ring system.

-

The quaternary carbons (C-2, C-4, C-4a, C-8, C-8a) will typically show lower intensity peaks compared to the protonated carbons.

-

The upfield signals around 18 and 25 ppm are characteristic of the methyl group carbons.

-

The signal in the range of 168 ppm is a clear indicator of the carboxylic acid carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 202.0863 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 184.0757 | Loss of water from the carboxylic acid |

| [M-CO₂H]⁺ | 156.0808 | Loss of the carboxyl group |

Interpretation of Mass Spectrometry Data:

The primary evidence for the identity of this compound in ESI-MS would be the observation of a protonated molecular ion at an m/z value corresponding to its calculated molecular weight (201.22 g/mol ) plus the mass of a proton.[5] High-resolution mass spectrometry would provide an accurate mass measurement, further confirming the elemental composition. The fragmentation pattern, particularly the loss of water and the entire carboxylic acid group, would provide further structural confirmation.

Figure 2: Predicted Fragmentation Pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Predicted Infrared (IR) Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (carboxylic acid) | ~1700 | Strong, Sharp |

| C=N/C=C stretch (quinoline ring) | ~1600 | Medium |

| C-O stretch (carboxylic acid) | 1320-1210 | Medium |

| O-H bend (carboxylic acid) | 1440-1395 | Medium |

Interpretation of Infrared (IR) Data:

-

The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is due to strong hydrogen bonding.

-

A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[1]

-

The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ would confirm the presence of both the quinoline ring and the methyl groups.

-

Bands in the 1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the quinoline ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample over a range of wavelengths, typically from 200 to 400 nm.

Predicted UV-Vis Spectral Data

| Solvent | Predicted λmax (nm) | Description |

| Ethanol | ~240, ~310, ~325 | π → π* transitions of the quinoline ring system |

Interpretation of UV-Vis Data:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the conjugated quinoline ring system. Multiple absorption bands are anticipated due to the extended π-system. The exact positions and intensities of these bands can be influenced by the solvent and the pH of the solution due to the ionizable carboxylic acid group.

Conclusion

The comprehensive spectral analysis of this compound, as outlined in this guide, provides a robust framework for its unequivocal identification and characterization. While experimental data for this specific molecule remains elusive in the public domain, the principles of spectroscopy, coupled with data from analogous compounds, allow for a confident prediction of its spectral features. The combination of NMR for detailed structural elucidation, mass spectrometry for molecular weight confirmation, IR for functional group identification, and UV-Vis for analyzing the electronic structure, offers a multi-faceted and self-validating approach to ensure the scientific integrity of any research involving this promising molecule.

References

- Blass, B. E. (2015). Basic Principles of Drug Discovery and Development. Academic Press.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Madsen, C. S., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 18018–18039.

- Vasava, D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hurawalhi.com [hurawalhi.com]

- 4. Äina 2, 8-dimetil-4-quinolinecarboxylic Acid 609822-00-6 Manifatturi, Fornituri, Fabbrika - Keying [mt.keyingchemical.net]

- 5. This compound | C12H11NO2 | CID 1419047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [ 609822-00-6] this compound 95%_高纯度试剂_分析试剂、标准品_科研试剂_供应_新生物 [m.cnbio.net]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

2,8-Dimethylquinoline-4-carboxylic acid NMR spectrum

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2,8-Dimethylquinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's function, making unambiguous structural characterization an essential step in research and development.[3] this compound, a molecule featuring both electron-donating methyl groups and an electron-withdrawing carboxylic acid group, presents a compelling case for detailed spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[1][4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecular structure and the resulting spectral features, provide field-proven experimental protocols, and illustrate how multi-dimensional NMR techniques can be leveraged for complete and unequivocal signal assignment.

Part 1: Foundational Principles – Interpreting the NMR Spectra of Substituted Quinolines

An NMR spectrum provides a wealth of information encoded in four key parameters: the number of signals, their chemical shifts (δ), their integration, and the spin-spin coupling patterns (J).[1][5] For a substituted quinoline, these parameters are profoundly influenced by the electronic environment of each nucleus.

The Role of Substituents

The chemical shifts in the quinoline ring are dictated by the electron density around each nucleus. Substituents modulate this density through inductive and resonance effects.

-

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) increase the electron density on the ring. This heightened density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift to a lower ppm value (upfield).[6]

-

Electron-Withdrawing Groups (EWGs): The carboxylic acid group (-COOH) withdraws electron density from the ring. This "deshields" the nuclei, leaving them more exposed to the magnetic field and causing their signals to shift to a higher ppm value (downfield).[6]

In this compound, the two methyl groups at positions 2 and 8 will exert a shielding effect, while the carboxylic acid at position 4 will have a significant deshielding effect, particularly on the heterocyclic ring.

Concentration-Dependent Effects

It is critical to recognize that quinoline derivatives are known to exhibit concentration-dependent chemical shifts.[6][7] This phenomenon arises from intermolecular π-π stacking interactions between the aromatic ring systems in solution.[8] As concentration increases, molecules form stacked aggregates, which can create shielding or deshielding zones that alter the chemical shifts of nearby protons. For reproducible results, it is therefore advisable to work with relatively dilute samples.

Part 2: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, we anticipate seven distinct signals.

The proton assignments are based on established principles of chemical shifts, substituent effects, and spin-spin coupling within the quinoline framework. The H-3 proton is a singlet as it has no adjacent protons. The protons on the benzene ring (H-5, H-6, H-7) form an interconnected spin system, resulting in doublet and triplet patterns characteristic of ortho- and meta-couplings.[1] The two methyl groups appear as sharp singlets as they are not coupled to other protons. The carboxylic acid proton signal is typically a broad singlet and its observation can be dependent on the choice of solvent and sample concentration; in protic solvents or in the presence of water, it may exchange and become unobservable.[9]

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~8.2 - 8.4 | d | JH7-H6 ≈ 7.0 - 9.0 | 1H |

| H-5 | ~7.9 - 8.1 | d | JH5-H6 ≈ 7.0 - 9.0 | 1H |

| H-6 | ~7.6 - 7.8 | t | JH6-H5, JH6-H7 ≈ 7.0 - 9.0 | 1H |

| H-3 | ~7.4 - 7.6 | s | N/A | 1H |

| 2-CH₃ | ~2.7 - 2.9 | s | N/A | 3H |

| 8-CH₃ | ~2.6 - 2.8 | s | N/A | 3H |

| 4-COOH | ~12.0 - 14.0 | br s | N/A | 1H |

Note: Chemical shifts are predictions based on data for similar quinoline structures and are best referenced against an internal standard like TMS. Predictions are for a sample in a non-polar solvent like CDCl₃ or a polar aprotic solvent like DMSO-d₆; the -COOH proton is most reliably observed in DMSO-d₆.

Proton Coupling Network Visualization

The connectivity between the aromatic protons can be visualized as a spin system.

Caption: A diagram illustrating the ³J (ortho) spin-spin coupling between adjacent protons on the benzene ring.

Part 3: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. For this compound, all 12 carbon atoms are chemically distinct and should produce 12 separate signals.

The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[10] The carboxyl carbon (-COOH) is the most deshielded, appearing furthest downfield.[11] Aromatic and alkene carbons appear in the 115-150 ppm range.[10][12] Carbons directly attached to the electronegative nitrogen atom (C-2 and C-8a) are also shifted downfield. The aliphatic methyl carbons are the most shielded and appear furthest upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-4 (COOH) | ~168 - 172 | Carboxylic Acid |

| C-2 | ~155 - 158 | Aromatic (C-N) |

| C-4 | ~148 - 151 | Aromatic (C-COOH) |

| C-8a | ~145 - 148 | Aromatic (Quaternary) |

| C-8 | ~136 - 139 | Aromatic (C-CH₃) |

| C-6 | ~130 - 133 | Aromatic (CH) |

| C-5 | ~128 - 130 | Aromatic (CH) |

| C-7 | ~126 - 128 | Aromatic (CH) |

| C-4a | ~124 - 126 | Aromatic (Quaternary) |

| C-3 | ~120 - 122 | Aromatic (CH) |

| 8-CH₃ | ~22 - 25 | Methyl |

| 2-CH₃ | ~18 - 21 | Methyl |

Note: Quaternary carbon signals (C-2, C-4, C-8, C-4a, C-8a) are often of lower intensity than protonated carbon signals in a standard ¹³C NMR experiment.

Part 4: Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial data, 2D NMR experiments are essential for definitive and unambiguous assignment of all signals, especially for complex molecules.[13]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through 2 or 3 bonds.[6] It is invaluable for tracing the connectivity of coupled protons. For this molecule, a COSY spectrum would show a clear cross-peak between H-5 and H-6, and between H-6 and H-7, confirming the spin system of the benzene ring.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[6][13] It allows for the direct assignment of all protonated carbons (C-3, C-5, C-6, C-7, 2-CH₃, and 8-CH₃) by linking their known proton shifts to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over two or three bonds.[13] This is the key to assigning the non-protonated quaternary carbons.

Key Expected HMBC Correlations

Caption: Key HMBC correlations used to assign quaternary carbons by linking them to nearby protons.

Part 5: Experimental Protocols

The acquisition of high-quality, reproducible NMR data is fundamentally dependent on meticulous sample preparation and appropriate parameter selection.

Protocol 1: Sample Preparation

This protocol describes the standard procedure for preparing a sample for both ¹H and ¹³C NMR analysis.[14][15]

-

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C).[16]

-

High-quality 5 mm NMR tube.

-

Deuterated solvent (e.g., DMSO-d₆), ~0.6-0.7 mL.[16] DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for observation of the acidic proton.[9][13]

-

Glass Pasteur pipette and filter plug (cotton or glass wool).

-

Small vial for initial dissolution.

-

-

Procedure:

-

Accurately weigh the compound into the small vial.

-

Add ~0.7 mL of the chosen deuterated solvent.

-

Gently agitate or vortex the vial until the sample is fully dissolved. Gentle heating may be applied if necessary.[16]

-

Using the Pasteur pipette with a filter plug, transfer the clear solution into the NMR tube. The filter removes any particulate matter that could degrade spectral quality.

-

Cap the NMR tube securely. Invert it gently a few times to ensure the solution is homogeneous.

-

Workflow for NMR Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. azooptics.com [azooptics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Topic: 2,8-Dimethylquinoline-4-carboxylic acid IR Spectrum Analysis

An In-depth Technical Guide or Whitepaper on the Core

A Senior Application Scientist's Guide to the Vibrational Spectroscopy of 2,8-Dimethylquinoline-4-carboxylic Acid

This technical guide provides a comprehensive framework for the acquisition, analysis, and interpretation of the Fourier Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of peak assignments. It delves into the causality behind the spectral features, grounding the analysis in the principles of molecular vibrations and providing a robust, self-validating methodology for achieving high-fidelity results.

Foundational Principles: The Molecule and the Method

This compound is a heterocyclic compound featuring a quinoline aromatic system, a carboxylic acid functional group, and two methyl substituents. Each of these structural components possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. FTIR spectroscopy serves as a powerful analytical tool to probe these vibrations, generating a spectrum that acts as a unique molecular fingerprint. This fingerprint is invaluable for structural confirmation, purity assessment, and understanding intermolecular interactions.

The carboxylic acid group, in particular, dominates the spectrum due to its ability to form strong intermolecular hydrogen bonds, typically resulting in a dimeric structure in the solid state. This dimerization profoundly influences the vibrational frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups, creating highly characteristic and easily identifiable absorption bands.[1][2][3]

Caption: Key structural components of this compound.

The Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The integrity of spectral interpretation is predicated on the quality of the acquired data. The following protocol for Attenuated Total Reflectance (ATR)-FTIR is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation & Verification:

-

Action: Purge the spectrometer's optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Causality: Water vapor and carbon dioxide have strong IR absorptions that can obscure sample peaks, particularly in the 3700-3500 cm⁻¹ and 2360 cm⁻¹ regions.

-

Verification: Run a performance qualification check using a polystyrene film standard. Key band positions must be within established tolerances.

-

-

Background Spectrum Acquisition:

-

Action: Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and ensure it is completely dry. Collect a background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution).

-

Causality: The background scan measures the absorbance of the crystal and the ambient atmosphere. This is mathematically subtracted from the sample spectrum to isolate the sample's true absorbance.

-

-

Sample Analysis:

-

Action: Place a small amount of dry, powdered this compound onto the ATR crystal. Apply consistent pressure using the instrument's anvil.

-

Causality: The sample must be in intimate contact with the crystal surface for the IR evanescent wave to penetrate effectively. Inconsistent pressure leads to poor reproducibility and distorted peak intensities.

-

Action: Collect the sample spectrum using the same acquisition parameters as the background.

-

-

Data Processing and Validation:

-

Action: Perform an ATR correction and a baseline correction on the resulting spectrum.

-

Causality: The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction removes shifts caused by scattering or other artifacts.

-

Validation: Re-run the sample with a fresh aliquot. The two spectra should be virtually superimposable, confirming the reproducibility of the method.

-

Caption: Experimental workflow for acquiring a reproducible FTIR spectrum.

Deconstructing the Spectrum: A Region-by-Region Analysis

The infrared spectrum of this compound is best interpreted by dividing it into distinct regions corresponding to specific vibrational modes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Expected Appearance |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid Dimer | Very broad, very strong absorption, often with smaller C-H peaks superimposed.[1][2][3] |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) | Multiple weak to medium, sharp peaks.[4] |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Weak to medium, sharp peaks. |

| 1710 - 1680 | C=O Stretch | Conjugated Carboxylic Acid Dimer | Very strong, sharp peak.[1][3][5] |

| 1620 - 1450 | C=C / C=N Stretch | Quinoline Ring Skeletal Vibrations | Multiple sharp bands of variable intensity.[6][7] |